molecular formula C18H31NSi B14132539 1-{2-Methyl-3-[4-(trimethylsilyl)phenyl]propyl}piperidine CAS No. 89193-58-8

1-{2-Methyl-3-[4-(trimethylsilyl)phenyl]propyl}piperidine

Cat. No.: B14132539
CAS No.: 89193-58-8
M. Wt: 289.5 g/mol
InChI Key: WEZYSIGASCAEIC-UHFFFAOYSA-N
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Description

1-{2-Methyl-3-[4-(trimethylsilyl)phenyl]propyl}piperidine is an organic compound characterized by the presence of a piperidine ring substituted with a 2-methyl-3-[4-(trimethylsilyl)phenyl]propyl group. The trimethylsilyl group, often abbreviated as TMS, is known for its chemical inertness and large molecular volume, making it useful in various applications .

Preparation Methods

Chemical Reactions Analysis

1-{2-Methyl-3-[4-(trimethylsilyl)phenyl]propyl}piperidine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-{2-Methyl-3-[4-(trimethylsilyl)phenyl]propyl}piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{2-Methyl-3-[4-(trimethylsilyl)phenyl]propyl}piperidine involves its interaction with molecular targets and pathways. The trimethylsilyl group provides steric hindrance, which can influence the compound’s reactivity and interactions with other molecules . The piperidine ring can interact with various biological targets, potentially affecting neurotransmitter systems and other cellular pathways.

Comparison with Similar Compounds

1-{2-Methyl-3-[4-(trimethylsilyl)phenyl]propyl}piperidine can be compared with other similar compounds, such as:

    1-{2-Methyl-3-[4-(trimethylsilyl)phenyl]propyl}pyrrolidine: Similar structure but with a pyrrolidine ring instead of a piperidine ring.

    1-{2-Methyl-3-[4-(trimethylsilyl)phenyl]propyl}morpholine: Similar structure but with a morpholine ring.

    1-{2-Methyl-3-[4-(trimethylsilyl)phenyl]propyl}azepane: Similar structure but with an azepane ring.

The uniqueness of this compound lies in its specific combination of the piperidine ring and the trimethylsilyl group, which provides distinct chemical and biological properties.

Properties

CAS No.

89193-58-8

Molecular Formula

C18H31NSi

Molecular Weight

289.5 g/mol

IUPAC Name

trimethyl-[4-(2-methyl-3-piperidin-1-ylpropyl)phenyl]silane

InChI

InChI=1S/C18H31NSi/c1-16(15-19-12-6-5-7-13-19)14-17-8-10-18(11-9-17)20(2,3)4/h8-11,16H,5-7,12-15H2,1-4H3

InChI Key

WEZYSIGASCAEIC-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=C(C=C1)[Si](C)(C)C)CN2CCCCC2

Origin of Product

United States

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